tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(421)non-4-ene-9-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methoxyiminomethyl group, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the methoxyiminomethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the bicyclic core.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure and functional groups make it a valuable tool for investigating biological pathways and molecular targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate stands out due to its specific stereochemistry and functional groups. The presence of the methoxyiminomethyl group and the tert-butyl ester adds to its uniqueness, making it a valuable compound for various applications.
Properties
CAS No. |
125826-60-0 |
---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-2-[(Z)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10-/t12-,13-/m0/s1 |
InChI Key |
BPYBFVSTYLQWHO-PSMFPXPXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N\OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.